Teduglutide

Content Navigation

CAS Number

Product Name

IUPAC Name

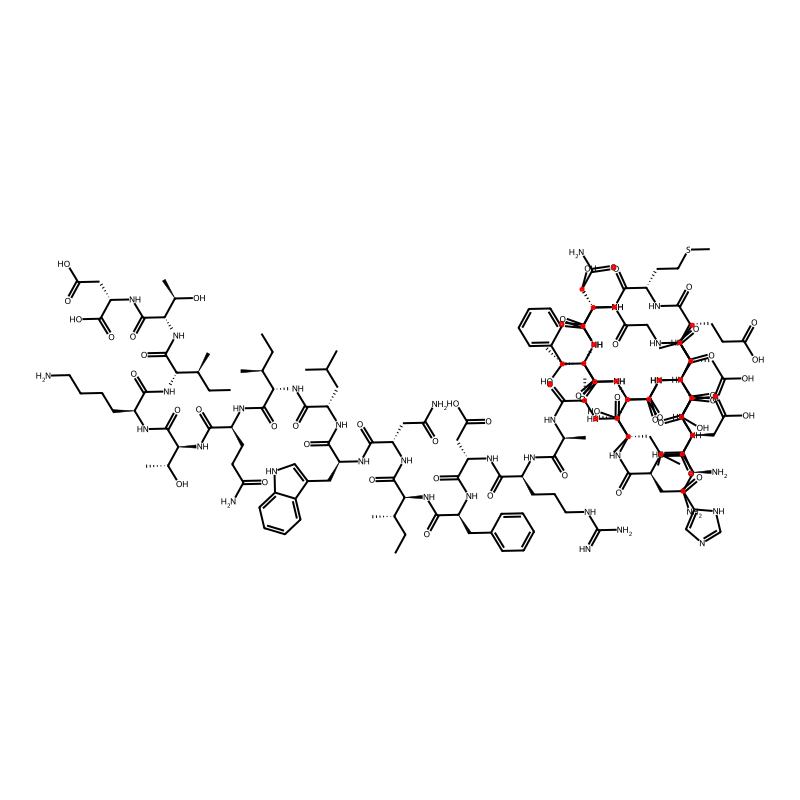

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Teduglutide is a synthetic analog of human glucagon-like peptide-2 (GLP-2), a naturally occurring hormone that promotes the structural and functional integrity of the intestinal lining. Its primary, clinically-validated application is in the treatment of Short Bowel Syndrome (SBS) for patients dependent on parenteral support (PS). Teduglutide functions by stimulating mucosal growth, which increases the intestine's absorptive surface area, thereby enhancing fluid and nutrient absorption and reducing the need for intravenous feeding.

References

- [1] Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic advances in gastroenterology, 5(3), 199–211.

- [3] Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic advances in gastroenterology, 5(3), 199–211.

- [4] Kochar, B., & Long, M. D. (2013). Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects. Expert review of gastroenterology & hepatology, 7(8), 665–667.

- [5] Jeppesen, P. B., Gilroy, R., Pertkiewicz, M., Allard, J. P., Messing, B., & O'Keefe, S. J. (2011). Randomised placebo-controlled trial of teduglutide in reducing parenteral nutrition and/or intravenous fluid requirements in patients with short bowel syndrome. Gut, 60(7), 902–914.

- [7] Lim, D., & Adiamah, A. (2020). Teduglutide for short bowel syndrome. Australian prescriber, 43(2), 62–64.

- [11] Compher, C. (2013). Teduglutide for the treatment of short bowel syndrome. Drugs of today (Barcelona, Spain : 1998), 49(10), 635–643.

- [18] N/A. (2024). TEDUGLUTIDE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

Procuring native GLP-2 as a substitute for Teduglutide for any application requiring sustained biological activity is impractical and ineffective. Teduglutide incorporates a specific amino acid substitution (Alanine to Glycine at position 2) that makes it resistant to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). This single modification is critical, extending the biological half-life from approximately 7 minutes for native GLP-2 to 2–3 hours for Teduglutide. This enhanced stability is directly responsible for its clinical efficacy and once-daily dosing profile, a feature unattainable with the rapidly cleared native peptide.

References

- [1] Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic advances in gastroenterology, 5(3), 199–211.

- [11] Compher, C. (2013). Teduglutide for the treatment of short bowel syndrome. Drugs of today (Barcelona, Spain : 1998), 49(10), 635–643.

- [19] Drucker, D. J., Yusta, B., & Boushey, R. P. (2011). Emerging treatment options for short bowel syndrome: potential role of teduglutide. Expert Opinion on Emerging Drugs, 16(3), 471-480.

- [20] Anonymous. (2006). Teduglutide. In: Drugs in R&D 8, 113–117.

- [21] Trivedi, S., & Moua, O. (2015). Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block. Gastroenterology & hepatology, 11(1), 54–57.

- [28] Hartmann, B., Thulesen, J., Kissow, H., Ørskov, C., Hartmann, C., & Holst, J. J. (2002). Dipeptidyl peptidase IV-mediated metabolism of glucagon-like peptide-2 in the pig. Regulatory Peptides, 103(2-3), 93-100.

Enhanced Pharmacokinetic Stability: Over 17-Fold Increase in Half-Life vs. Native GLP-2

The primary procurement differentiator for Teduglutide over its parent compound is its engineered resistance to enzymatic degradation. The substitution of alanine with glycine at position 2 inhibits cleavage by DPP-IV, extending the biological half-life from approximately 7 minutes for native GLP-2 to 2-3 hours for Teduglutide following subcutaneous injection. This modification is fundamental to its processability into a viable therapeutic agent, enabling a once-daily dosing regimen that would be impossible with the native peptide.

| Evidence Dimension | Biological Half-Life |

| Target Compound Data | 2–3 hours |

| Comparator Or Baseline | Native GLP-2: ~7 minutes |

| Quantified Difference | >17-fold increase |

| Conditions | Following subcutaneous injection in humans. |

This dramatic increase in stability is the core reason for the compound's existence and utility, directly enabling its use as a long-acting agent in both clinical and research settings.

Superior Clinical Efficacy: More Than Doubles the Rate of Parenteral Support Reduction vs. Placebo

In the pivotal STEPS Phase III clinical trial, Teduglutide demonstrated a statistically significant, procurement-justifying clinical benefit. After 24 weeks, 63% of patients treated with Teduglutide (0.05 mg/kg/day) achieved a clinically meaningful response, defined as a 20% to 100% reduction in weekly parenteral support (PS) volume. This was more than double the response rate observed in the placebo group, where only 30% of patients achieved the same endpoint. The mean reduction in weekly PS volume was 4.4 liters for the Teduglutide group compared to 2.3 liters for the placebo group.

| Evidence Dimension | Percentage of Patients with ≥20% Reduction in Parenteral Support Volume |

| Target Compound Data | 63% |

| Comparator Or Baseline | Placebo: 30% |

| Quantified Difference | 2.1-fold higher response rate (33 percentage point difference) |

| Conditions | 24-week, randomized, double-blind, placebo-controlled Phase III STEPS trial in adult SBS patients. |

This evidence provides a clear, quantitative justification for procuring Teduglutide over standard care (placebo), as it directly translates to a significant reduction in the need for costly and burdensome intravenous nutritional support.

Quantifiable Improvement in Intestinal Function: Increases Wet Weight Absorption by ~700 g/day

Beyond reducing reliance on parenteral support, Teduglutide demonstrates a direct, measurable impact on the gut's primary function. In a Phase II metabolic balance study, 21 days of Teduglutide treatment increased intestinal wet weight absorption by an average of 743 ± 477 g/day compared to baseline. This physiological improvement directly correlates with a significant decrease in fecal wet weight (diarrhea) by 711 ± 734 g/day. This provides a mechanistic link between the compound's action and its clinical outcomes, confirming its utility as a pro-absorptive agent.

| Evidence Dimension | Increase in Intestinal Wet Weight Absorption |

| Target Compound Data | Average increase of 743 g/day |

| Comparator Or Baseline | Pre-treatment baseline |

| Quantified Difference | 22% average increase from baseline |

| Conditions | 16 adult SBS patients treated for 21 days in a Phase II metabolic balance study. |

For researchers studying intestinal physiology or developing new therapies, this provides quantitative proof of Teduglutide's ability to directly and significantly enhance the gut's absorptive capacity, making it a reliable positive control or benchmark compound.

Clinical and Preclinical Models Requiring Reduction of Parenteral Support

In research models of short bowel syndrome or intestinal failure, Teduglutide serves as the validated standard for studies aiming to reduce dependence on parenteral nutrition. Its proven ability to decrease weekly PS volume by an average of 4.4 L versus 2.3 L for placebo provides a strong therapeutic effect size for comparator studies.

Long-Term Studies of Intestinal Adaptation and Mucosal Growth

Due to its engineered half-life of 2-3 hours compared to ~7 minutes for native GLP-2, Teduglutide is the appropriate choice for any long-term study investigating the mechanisms of intestinal adaptation, villus growth, and crypt cell proliferation. Its stability allows for sustained, once-daily administration to drive measurable changes in intestinal morphology.

Positive Control for Development of Next-Generation GLP-2 Analogs

Teduglutide is the established benchmark against which new GLP-2 analogs with modified pharmacokinetic profiles (e.g., glepaglutide, apraglutide) are compared. Its well-documented effects on intestinal absorption (~743 g/day increase) and parenteral support reduction (63% responder rate) provide the necessary quantitative baseline for demonstrating improved performance or handling properties.

References

- [1] Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic advances in gastroenterology, 5(3), 199–211.

- [4] Kochar, B., & Long, M. D. (2013). Study of teduglutide effectiveness in parenteral nutrition-dependent short-bowel syndrome subjects. Expert review of gastroenterology & hepatology, 7(8), 665–667.

- [10] Hargrove, D. M., et al. (2020). Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. The Journal of pharmacology and experimental therapeutics, 373(2), 241–251.

- [11] Compher, C. (2013). Teduglutide for the treatment of short bowel syndrome. Drugs of today (Barcelona, Spain : 1998), 49(10), 635–643.

- [12] Trivedi, S., & Moua, O. (2015). Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block. Gastroenterology & hepatology, 11(1), 54–57.

- [13] Jeppesen, P. B. (2012, November 27). Teduglutide Reduces Need for Parenteral Support Among Patients With Short Bowel Syndrome With Intestinal Failure [Video]. American Gastroenterological Association.

- [27] N/A. (2026, April 21). SBS drug pipeline: GLP-2 therapies beyond teduglutide. PatSnap.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Use and Manufacturing

Drug Indication

FDA Label

Revestive is indicated for the treatment of patients aged 1 year and above with Short Bowel Syndrome (SBS). Patients should be stable following a period of intestinal adaptation after surgery. Revestive is indicated for the treatment of patients aged 1 year and above with Short Bowel Syndrome. Patients should be stable following a period of intestinal adaptation after surgery.

Treatment of short bowel syndrome

Therapeutic Uses

Gattex (teduglutide [rDNA origin]) for injection is indicated for the treatment of adult patients with short bowel syndrome (SBS) who are dependent on parenteral support. /Included in US product label/

/EXPL THER/ The currently available medications for treatment of Crohn's disease (CD) include aminosalicylates, corticosteroids, antibiotics, immunomodulators and biologic agents (infliximab, certolizumab pegol, adalimumab and natalizumab). These agents target the immune and inflammatory pathways of CD, while there is a shortage of agents that target the barrier functions of the gut that are impaired in CD. Glucagon-like peptide 2 is an enterogastrone with strong trophic effects on the intestinal mucosa. Teduglutide, the analog of glucagon-like peptide has been already approved by the US Food and Drug Administration as a treatment of short bowel syndrome. This review discusses the potential use of teduglutide in patients with CD. As there has been only one randomized placebo controlled trial of teduglutide in CD, there is a shortage of data regarding the efficacy of this agent in CD. The literature search was performed using Medline database with the use of the following key words: teduglutide, glucagon-like peptide-2, CD and inflammatory bowel disease. Based on available data, it can be concluded that this agent seems to be a promising medication in CD and further trials are required to define the place of teduglutide in treatment of CD.

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A16 - Other alimentary tract and metabolism products

A16A - Other alimentary tract and metabolism products

A16AX - Various alimentary tract and metabolism products

A16AX08 - Teduglutide

Mechanism of Action

Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation.

Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF).

Other CAS

Absorption Distribution and Excretion

Urine

Vd, healthy subjects = 103 mL/kg

Plasma clearance, healthy subjects = 123 mL/hr/kg; This value indicates that teduglutide is primarily cleared by the kidney.

In healthy subjects, teduglutide has a volume of distribution (103 mL/kg) similar to blood volume.

In healthy subjects, Gattex administered subcutaneously had an absolute bioavailability of 88% and reached maximum plasma teduglutide concentrations at 3-5 hours after administration. Following a 0.05 mg/kg subcutaneous dose in SBS subjects, the median peak teduglutide concentration (Cmax) was 36 ng/mL and the median area under the curve (AUC0-inf) was 0.15 ug*hr/mL. No accumulation of teduglutide was observed following repeated subcutaneous administrations.

/MILK/ It is not known whether Gattex is present in human milk. Teduglutide is excreted in the milk of lactating rats, and the highest concentration measured in milk was 2.9% of the plasma concentration following a single subcutaneous injection of 25 mg/kg.

Teduglutide is a recombinant analog of human glucagon-like peptide-2 that has recently been approved for the treatment of short bowel syndrome in adults. This study was designed to study the influence of renal function and age on teduglutide pharmacokinetics. This was an open-label study with six parallel groups (6 subjects each). Three groups with renal impairment (moderate, severe and end-stage renal disease) were compared to healthy subjects with normal renal function, which were matched to the renal-impaired subjects with respect to demographics. At least two elderly subjects (=65 years) were enrolled per group. A single dose of 10 mg teduglutide was subcutaneously administered to each subject. Teduglutide plasma concentrations were measured using a validated liquid chromatography method with tandem mass spectrometric detection, and the primary pharmacokinetic variables (AUCinf and Cmax) were calculated. Area under the concentration versus time curve extrapolated to infinity (AUCinf) and maximum plasma concentration (Cmax) of teduglutide in subjects with end-stage renal disease were approximately 2.59- and 2.08-fold higher, respectively, than those of healthy subjects. The AUCinf and Cmax were also slightly higher in subjects with moderate and severe renal impairment. Comparison of healthy subjects aged <65 years with healthy elderly subjects revealed very similar pharmacokinetics in both subgroups. In our study population, the primary pharmacokinetic parameters of teduglutide increased with increased severity of renal impairment. These results suggest that the daily dose of teduglutide should be reduced by 50 % in patients with moderate and severe renal impairment and end-stage disease. We found no effect of age on the pharmacokinetics of teduglutide in healthy subjects. The treatment was well tolerated, and there were no safety concerns.

Metabolism Metabolites

The metabolic pathway of teduglutide was not investigated in humans. However, teduglutide is expected to be degraded into small peptides and amino acids via catabolic pathways, similar to the catabolism of endogenous GLP-2.

Wikipedia

Synthane

Drug Warnings

Adverse effects reported in controlled clinical trials in 5% or more of patients receiving teduglutide at the recommended dosage for the management of short bowel syndrome, and occurring more frequently with the drug than with placebo, include GI stomal complication (in patients with a stoma), abdominal pain, upper respiratory tract infection, nausea, abdominal distention, vomiting, fluid overload, flatulence, hypersensitivity, appetite disorder, sleep disturbance, cough, and skin hemorrhage. Across all clinical studies of the drug, injection site reactions and headache also were reported frequently.

Teduglutide may increase intestinal absorption of drugs and should be used with caution in patients receiving concomitant oral therapy with CNS agents (e.g., benzodiazepines, antipsychotic agents), drugs that require dosage titration, or drugs that have a narrow therapeutic index.

Teduglutide increases fluid absorption, which can precipitate or exacerbate congestive heart failure. Both fluid overload and congestive heart failure have been reported in clinical trials in patients receiving teduglutide. In controlled clinical trials, fluid overload was reported in 9 of 77 patients (11.7%) receiving teduglutide 0.05 mg/kg daily and 4 of 59 patients (6.8%) receiving placebo. Fluid status should be monitored routinely and parenteral support volume adjusted accordingly. Patients with cardiovascular disease (e.g., cardiac insufficiency, hypertension) should be monitored for fluid overload, especially during initiation of teduglutide therapy. If fluid overload occurs, parenteral support volume should be reduced and teduglutide therapy should be reassessed, especially in patients with cardiovascular disease. If clinically important cardiac deterioration occurs, the need for continued therapy with teduglutide should be reassessed.

For more Drug Warnings (Complete) data for Teduglutide (14 total), please visit the HSDB record page.

Biological Half Life

Teduglutide has a mean terminal half-life of approximately 2 hours in healthy subjects and 1.3 hours in short bowel syndrome (SBS) subjects.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Storage Conditions

Interactions

Dates

2: Lau J, Bloch P, Schäffer L, Pettersson I, Spetzler J, Kofoed J, Madsen K, Knudsen LB, McGuire J, Steensgaard DB, Strauss HM, Gram DX, Knudsen SM, Nielsen FS, Thygesen P, Reedtz-Runge S, Kruse T. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015 Sep 24;58(18):7370-80. doi: 10.1021/acs.jmedchem.5b00726. Epub 2015 Sep 11. PubMed PMID: 26308095.

3: Kapitza C, Nosek L, Jensen L, Hartvig H, Jensen CB, Flint A. Semaglutide, a once-weekly human GLP-1 analog, does not reduce the bioavailability of the combined oral contraceptive, ethinylestradiol/levonorgestrel. J Clin Pharmacol. 2015 May;55(5):497-504. doi: 10.1002/jcph.443. Epub 2015 Jan 14. PubMed PMID: 25475122; PubMed Central PMCID: PMC4418331.